4-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring substituted with a dichlorophenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions:
Hydrosulfide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-DICHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-(3,5-DICHLOROPHENYL)-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
4-(3,5-DICHLOROPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both dichlorophenyl and thienyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7Cl2N3S2 |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H7Cl2N3S2/c13-7-4-8(14)6-9(5-7)17-11(15-16-12(17)18)10-2-1-3-19-10/h1-6H,(H,16,18) |
InChI Key |
KVNNGWXUVJEITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.